Mass Shift Optimization: +3 Da vs. +4 Da vs. Deuterated Analogs
Gimeracil-13C3 provides a +3 Da mass shift relative to unlabeled Gimeracil (MW 145.54 → 148.52), derived from three 13C substitutions at positions 4, 5, and 6 of the pyridinone ring . The alternative dual-labeled analog Gimeracil-13C3,15N (CAS 1261394-32-4) introduces a +4 Da shift (MW 149.54), which may exceed the optimal mass separation for certain triple quadrupole MS platforms . Deuterated analogs are generally avoided due to potential deuterium-hydrogen exchange and chromatographic retention time shifts, whereas 13C-labeled compounds co-elute precisely with the unlabeled analyte [1].
| Evidence Dimension | Mass shift (Δm) relative to unlabeled Gimeracil |
|---|---|
| Target Compound Data | +3 Da (MW 148.52) |
| Comparator Or Baseline | Gimeracil-13C3,15N: +4 Da; Deuterated analogs: variable Δm with retention time shift |
| Quantified Difference | Target Δm = +3 Da; Comparator Δm = +4 Da |
| Conditions | LC-MS/MS triple quadrupole analysis; isotopic envelope evaluation |
Why This Matters
The +3 Da shift ensures baseline separation from the analyte's natural M+2 isotopic peak while remaining within the optimal MRM mass window for most instruments.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using LC/MS. Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
